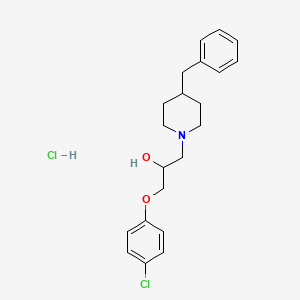

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride

Description

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-benzylpiperidinyl group and a 4-chlorophenoxy moiety. Its molecular formula is C₂₁H₂₅Cl₂NO₂ (molecular weight: ~394.34 g/mol).

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO2.ClH/c22-19-6-8-21(9-7-19)25-16-20(24)15-23-12-10-18(11-13-23)14-17-4-2-1-3-5-17;/h1-9,18,20,24H,10-16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJVRCARGLXAKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN2O2·HCl, with a molecular weight of 366.84 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H24ClN2O2·HCl |

| Molecular Weight | 366.84 g/mol |

| LogP | 4.5 |

| Polar Surface Area | 56.3 Ų |

| Hydrogen Bond Acceptors | 3 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It exhibits significant affinity for the following:

- Dopamine Receptors : It acts as a modulator of dopamine pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : Its interaction with serotonin receptors suggests potential antidepressant properties.

- Chemokine Receptors : Studies indicate that similar piperidine derivatives can modulate chemokine receptor activity, impacting inflammatory responses and cancer progression .

Pharmacological Effects

Research has shown that this compound has several pharmacological effects:

- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate potency compared to standard chemotherapeutics .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Properties : By modulating chemokine receptors, it may reduce inflammation, which is beneficial in conditions like rheumatoid arthritis.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of benzylpiperidine derivatives on cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition in ovarian and breast cancer cells, supporting the potential use of this class of compounds in oncology .

Study 2: Mechanistic Insights

Another research focused on the mechanism by which benzylpiperidines affect chemokine receptor signaling pathways. The findings suggested that these compounds could serve as effective modulators in inflammatory diseases, highlighting their therapeutic potential beyond oncology .

Scientific Research Applications

Pharmacological Investigations

The compound has been studied for its potential as a modulator of chemokine receptors , particularly CCR5. Research indicates that compounds with similar structures can influence immune responses, making them candidates for therapeutic interventions in diseases such as HIV/AIDS .

Neurological Studies

Due to its piperidine structure, this compound may exhibit properties relevant to the treatment of neurological disorders. Studies have explored the effects of piperidine derivatives on neurotransmitter systems, suggesting potential applications in managing conditions like depression and anxiety .

Antitumor Activity

Research has indicated that derivatives of benzylpiperidine compounds can demonstrate antitumor activities. Investigations into the cytotoxic effects of these compounds on various cancer cell lines show promise for future development as anticancer agents .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes compounds with structural similarities to 1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride, along with their distinguishing features:

Impact of Substituents on Pharmacological Properties

Piperidine vs. Piperazine Rings

- Piperidine-containing compounds (e.g., the target compound) exhibit higher lipophilicity and membrane permeability compared to piperazine analogs. This difference influences blood-brain barrier penetration, making piperidine derivatives more suitable for CNS-targeted therapies .

- Piperazine-containing analogs (e.g., ) often show stronger binding to neurotransmitter receptors (e.g., 5-HT or dopamine receptors) due to their ability to form hydrogen bonds via the additional nitrogen atom .

Chlorophenoxy vs. Other Aromatic Groups

- This contrasts with methoxyphenoxy () or dibromophenoxy () groups, which alter solubility and steric bulk .

- Biphenyl or naphthalene substitutions (e.g., ) increase aromatic surface area, improving binding to proteins with extended hydrophobic domains, such as kinases or GPCRs .

Salt Forms and Bioavailability

- The hydrochloride salt form of the target compound improves aqueous solubility, facilitating formulation for oral or injectable administration. Dihydrochloride salts (e.g., ) further enhance solubility but may require pH adjustments for stability .

Research Findings from Analogous Compounds

- Metabolic Stability : Adamantane-containing analogs () exhibit prolonged half-lives due to resistance to cytochrome P450 metabolism, a trait that could be advantageous in the target compound .

- Toxicity Profiles: Halogenated phenoxy derivatives (e.g., ) may pose hepatotoxicity risks at high doses, necessitating careful structure-activity relationship (SAR) optimization .

Q & A

Basic: What are the standard synthetic protocols for synthesizing 1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and etherification. Key steps include:

- Step 1: Condensation of 4-benzylpiperidine with epichlorohydrin under controlled pH (8–9) and temperature (40–50°C) to form the piperidinyl-propanol intermediate.

- Step 2: Reaction of the intermediate with 4-chlorophenol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 80–90°C for 12–16 hours.

- Final Step: Salt formation with hydrochloric acid to improve solubility and stability.

Characterization is performed via ¹H/¹³C NMR (confirming proton environments and carbon backbone) and Mass Spectrometry (validating molecular ion peaks) .

Advanced: How can researchers optimize reaction yields when encountering low purity during synthesis?

Methodological Answer:

Low purity often stems from side reactions (e.g., incomplete substitution or oxidation). Mitigation strategies include:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures.

- Condition Optimization: Increase reaction temperature incrementally (e.g., 5°C steps) and ensure inert atmospheres (argon/nitrogen) to prevent oxidation .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., benzyl, piperidinyl, and chlorophenoxy groups), while ¹³C NMR confirms carbon connectivity.

- X-ray Crystallography: Resolves 3D molecular geometry, particularly for chiral centers and stereochemical assignments (if applicable) .

- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula via exact mass analysis (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

Advanced: How should researchers address contradictions in reported pharmacological activity (e.g., CNS vs. peripheral effects)?

Methodological Answer:

Conflicting bioactivity data may arise from assay conditions (e.g., cell lines, dosage) or structural analogs. Resolution strategies include:

- Comparative Studies: Test the compound alongside structurally similar derivatives (e.g., varying benzyl or chlorophenoxy substituents) to isolate pharmacophore contributions .

- Receptor Binding Assays: Use radioligand displacement studies (e.g., for σ receptors or adrenergic subtypes) to quantify affinity and selectivity .

- In Silico Modeling: Perform molecular docking to predict binding modes and validate with mutational analysis of target proteins .

Basic: What are the solubility properties of this compound, and how should they be managed in experimental setups?

Methodological Answer:

- Solubility Profile: The hydrochloride salt enhances aqueous solubility (~10–15 mg/mL in water at 25°C). In organic solvents, it is soluble in DMSO (>50 mg/mL) and ethanol (~20 mg/mL).

- Handling Tips: Pre-warm solvents to 37°C for dissolution. For in vitro assays, prepare stock solutions in DMSO and dilute with buffered saline to avoid precipitation .

Advanced: How can structural analogs be designed to improve blood-brain barrier (BBB) penetration for CNS applications?

Methodological Answer:

- Lipophilicity Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance logP values while maintaining solubility via the hydrochloride salt.

- Steric Effects: Reduce piperidinyl substituent bulk (e.g., replace benzyl with methyl) to improve BBB permeability.

- Pro-drug Strategies: Mask the hydroxyl group as an ester to increase passive diffusion, with enzymatic cleavage post-BBB traversal .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-Term: Store at 4°C in airtight, light-protected vials with desiccant.

- Long-Term: Keep at -20°C in aliquots to avoid freeze-thaw degradation.

- Stability Monitoring: Conduct periodic HPLC purity checks (e.g., every 6 months) to detect hydrolysis or oxidation .

Advanced: How can researchers validate the absence of toxic metabolites in preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.